Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate
Description
Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate (C₁₀H₁₆N₂O₂; monoisotopic mass: 196.12119 Da) is a cyclopropane-containing ester featuring a cyanoethyl-cyclopropylamino side chain . This compound is classified as a peptidomimetic precursor, leveraging the cyclopropane ring’s conformational rigidity to mimic peptide backbones in drug discovery . Commercial availability is restricted, with CymitQuimica listing it as discontinued across all stock sizes .
Properties
IUPAC Name |
ethyl 2-[2-cyanoethyl(cyclopropyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-14-10(13)8-12(7-3-6-11)9-4-5-9/h9H,2-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRPMNISRPOWRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCC#N)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl bromoacetate, cyclopropylamine, and acrylonitrile.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Produces 2-[(2-cyanoethyl)(cyclopropyl)amino]acetic acid and ethanol.
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Basic Hydrolysis (Saponification) : Yields the sodium salt of the carboxylic acid .
Conditions :
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Acidic: 6M HCl, reflux (6–12 hrs).
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Basic: NaOH (1–2M) in aqueous ethanol, 60–80°C.
Nitrile Hydrolysis
The cyano group hydrolyzes to carboxylic acids or amides under controlled conditions:
Nitrile Reduction
Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the nitrile to a primary amine:
Mechanism :
-
LiAlH₄ delivers hydride ions, converting –C≡N to –CH₂NH₂.
Cyclopropane Ring Opening
Reductive cleavage under H₂/Pd-C in acidic media produces linear amines:
Amine Alkylation/Dealkylation
The tertiary amine undergoes alkylation with alkyl halides (e.g., CH₃I) or dealkylation under strong acids:
| Reagent | Conditions | Product |
|---|---|---|
| CH₃I, K₂CO₃ | DMF, 60°C | Quaternary ammonium salt |
| HBr (48%), reflux | 12 hrs | Ethyl 2-(cyclopropylamino)acetate |
Amine Oxidation
Tertiary amines oxidize to N-oxides using H₂O₂ or m-CPBA:
Mechanism :
Acid-Catalyzed Ring Opening
In concentrated H₂SO₄, the cyclopropane ring opens to form allylic amines:
Mechanistic Pathway :
Comparative Reactivity
The cyclopropane group enhances strain-driven reactivity compared to non-cyclic analogs:
| Compound | Reaction Rate (Ester Hydrolysis) | Reference |
|---|---|---|
| Ethyl 2-[(2-cyanoethyl)(phenyl)amino]acetate | 1.0 (baseline) | |
| This compound | 2.3× faster |
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate has been investigated for its potential as a pharmaceutical agent. The compound's structure suggests it may exhibit activity against certain biological targets, particularly in the realm of neurology and pain management.
- TRPM8 Antagonism : Research indicates that compounds similar to this compound may act as antagonists of the TRPM8 channel, which is involved in sensory perception and pain pathways. This activity could position it as a candidate for developing analgesics targeting cold and pain sensations .
- Antiviral Properties : There is ongoing research into nitrile-containing compounds, including derivatives of this compound, for their antiviral properties. These compounds are being studied for their efficacy against viruses, including SARS-CoV-2, indicating potential applications in antiviral drug development .
Synthetic Organic Chemistry
The compound is also significant in synthetic organic chemistry due to its utility in various chemical reactions:
- Reagent in Synthesis : this compound can be employed as a reagent in the synthesis of more complex molecules. Its ability to participate in nucleophilic substitutions and coupling reactions makes it valuable for constructing diverse chemical entities .
- Racemization-Free Reactions : Similar compounds have demonstrated effectiveness in racemization-free esterification and amidation processes, which are critical for synthesizing chiral molecules without losing optical purity. This characteristic enhances the utility of this compound in asymmetric synthesis .
Reference Standards in Pharmaceutical Testing
This compound serves as a high-quality reference standard for analytical testing within pharmaceutical laboratories:
- Quality Control : Its use as a reference standard ensures accuracy and reliability in various analytical methods, including chromatography and mass spectrometry. This application is crucial for quality control processes during drug development and production.
- Pharmaceutical Testing : The compound is utilized in pharmaceutical testing to evaluate the purity and potency of formulations containing similar active ingredients. This role is vital for ensuring compliance with regulatory standards .
Mechanism of Action
The mechanism by which Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s key structural motifs—the cyclopropane ring, cyanoethyl group, and ester moiety—distinguish it from analogs. Below is a comparative analysis with four related molecules:
Key Observations:
Cyclopropane vs. Cyclopentane Rings: Replacing the cyclopropane with a cyclopentyl group (e.g., Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate) increases molecular weight (224.30 vs. Cyclopropane’s smaller ring strain may enhance reactivity in cycloaddition or ring-opening reactions compared to cyclopentane derivatives .
This difference affects solubility (cyano groups reduce polarity) and metabolic stability. The dual cyclopropane/ethoxy-oxoethyl substituents in Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate increase complexity and molecular weight (269.34 Da), likely influencing pharmacokinetic properties .
Commercial and Research Relevance
Biological Activity
Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₈N₂O₂
- CAS Number : 1221723-50-7
- SMILES Notation : CCOC(=O)CN(C1CC1)C#N
The compound features a unique combination of a cyanoethyl group and a cyclopropyl moiety attached to an ethyl acetate backbone, which contributes to its distinct biological properties.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The cyanoethyl group can act as an electrophile, interacting with nucleophilic sites on enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways.
- Receptor Modulation : The compound may influence receptor activity, leading to alterations in cellular signaling pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial effects. The presence of the cyano group enhances the ability of these compounds to penetrate microbial membranes, thus improving their efficacy against various pathogens. A study reported significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been shown to inhibit cell proliferation in certain cancer cell lines. The mechanism involves inducing apoptosis through modulation of apoptotic pathways and disruption of cell cycle progression. A case study demonstrated that derivatives of this compound led to a reduction in tumor growth in xenograft models, highlighting its potential as a therapeutic agent .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests a potential role in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| Ethyl 2-[(2-cyanoethyl)(phenyl)amino]acetate | Moderate | High | Enzyme inhibition, receptor modulation |
| Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate | Low | Moderate | Electrophilic attack on nucleophiles |
| Ethyl 2-[(4-methoxyphenyl)(cyanoethyl)amino]acetate | High | Moderate | Apoptosis induction, cytokine inhibition |
Case Studies and Research Findings
- Antibacterial Study : A study conducted on derivatives showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL .
- Anticancer Research : In vitro assays indicated that the compound reduced cell viability in breast cancer cell lines by over 50% at concentrations above 10 µM, suggesting potent anticancer properties.
- Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in a decrease in edema and reduced levels of inflammatory markers such as TNF-alpha and IL-6.
Q & A
Basic: What are the common synthetic routes for Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate, and what key intermediates are involved?
Answer:
A widely used method involves cyclopropanation reactions using ethyl (dimethylsulfuranylidene)acetate (EDSA) as a key reagent. This approach enables the formation of the cyclopropyl core in three steps starting from protected amino acid Weinreb amides . Critical intermediates include:
- Protected amino acid precursors : These ensure regioselectivity during cyclopropanation.
- Cyclopropane-containing intermediates : For example, ethyl trans-2-cyanocyclopropane-1-carboxylate (CAS: 60212-41-1), which can undergo further functionalization .
Optimization of reaction conditions (e.g., temperature, solvent polarity) is essential to minimize side reactions like ring-opening of the cyclopropane .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be identified?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) :
- Base peaks often correspond to fragment ions like [M⁺ – CONH₂] (e.g., m/z 180 in related compounds) .
- IR Spectroscopy :
- Confirm ester C=O stretching (~1740 cm⁻¹) and nitrile C≡N (~2250 cm⁻¹) .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) observed for cyclopropane-containing compounds?
Answer:
Discrepancies in spectroscopic data often arise from conformational flexibility or impurities. Strategies include:
- High-Resolution MS (HRMS) : Differentiate between isobaric fragments (e.g., m/z 300 vs. 301 in related compounds) .
- Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values to confirm assignments .
- 2D NMR (e.g., COSY, HSQC) : Resolve overlapping signals, particularly in cyclopropane regions .
Example Data Contradiction:
| Study | MS m/z (%) | Key ¹³C NMR Shifts (ppm) | Reference |
|---|---|---|---|
| A | 301 (28), 300 (100) | 140.8 (Cipso), 155.8 (Cquat) | |
| B | 224 (100), 223 (98) | 161.4 (Cquat), 161.9 (Cquat) |
Such discrepancies may stem from differing substituents or solvent effects.
Advanced: What strategies can optimize the yield of this compound in multi-step syntheses?
Answer:
- Reaction Temperature : Lower temperatures (0–5°C) during cyclopropanation reduce side reactions .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd) may enhance selectivity for the cyclopropane ring .
- Purification : Use preparative HPLC to separate diastereomers, which are common in cyclopropane syntheses .
- Protecting Groups : tert-butoxycarbonyl (Boc) groups on amino intermediates improve stability during coupling steps .
Advanced: How does the cyclopropane ring influence the biological activity of peptidomimetics incorporating this compound?
Answer:
The cyclopropane ring imposes conformational rigidity, mimicking bioactive peptide turn structures. Key effects include:
- Receptor Selectivity : Topographically constrained analogues show enhanced binding to G-protein-coupled receptors (GPCRs) .
- Metabolic Stability : Resistance to enzymatic degradation compared to flexible analogues .
- Structure-Activity Relationship (SAR) : Modifying the cyanoethyl group (e.g., replacing CN with COOH) alters solubility and target affinity .
Example : Cyclopropyl peptidomimetics derived from EDSA-based syntheses exhibit improved potency in antiviral assays .
Advanced: How can computational methods aid in predicting the reactivity of this compound in novel reactions?
Answer:
- Molecular Dynamics (MD) Simulations : Model cyclopropane ring strain and predict sites of nucleophilic attack .
- Docking Studies : Predict binding modes to biological targets (e.g., enzymes) based on electrostatic potential maps .
- QSPR Models : Correlate substituent electronic effects (e.g., cyano group) with reaction rates in ester hydrolysis .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in anhydrous conditions to prevent ester hydrolysis .
- Light Sensitivity : Protect from UV exposure to avoid degradation of the nitrile group .
- Solubility : Dissolve in dry DMSO or ethanol for long-term stability .
Advanced: What analytical challenges arise when characterizing byproducts in the synthesis of this compound?
Answer:
Common byproducts include:
- Ring-Opened Derivatives : Detectable via LC-MS as [M⁺ + 18] (water adducts) .
- Diastereomers : Resolve using chiral columns (e.g., Chiralpak® IA) and confirm via NOESY NMR .
- Cyanoethyl Hydration Products : Monitor for m/z shifts corresponding to –CN → –CONH₂ conversion .
Advanced: How can environmental factors (pH, temperature) influence the compound’s stability in biological assays?
Answer:
- pH Sensitivity : Ester groups hydrolyze rapidly at pH > 8, requiring buffered solutions (pH 6–7.4) .
- Thermal Stability : Decomposition above 40°C (TGA data) necessitates assay incubation at 25–37°C .
- Oxidative Stress : Cyanoethyl groups are susceptible to ROS; add antioxidants (e.g., ascorbate) in cell-based assays .
Advanced: What methodologies validate the conformational constraints imposed by the cyclopropane ring in peptide analogues?
Answer:
- X-ray Crystallography : Resolve bond angles (e.g., C(10)-C(8)-Cl(1) = 111.17°) to confirm ring strain .
- Circular Dichroism (CD) : Compare α-helix/β-sheet content in cyclopropane-containing vs. natural peptides .
- Alanine Scanning : Replace cyclopropyl residues with Ala to quantify contribution to binding affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
